p-Phenylthioureidosalicylic acid
Description
Structure
3D Structure
Properties
CAS No. |
20679-94-1 |
|---|---|
Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-hydroxy-4-(phenylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-12-8-10(6-7-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9/h1-8,17H,(H,18,19)(H2,15,16,20) |
InChI Key |
QIYIZFXGUVHGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Coordination Chemistry of P Phenylthioureidosalicylic Acid As a Chelating Ligand
Antimicrobial Activity
Thiourea (B124793) derivatives are a class of compounds that have been investigated for their antimicrobial properties. While specific studies on p-Phenylthioureidosalicylic acid are limited, the general class of thioureas has shown activity against various microorganisms. The mechanism of action is often attributed to the ability of the thiourea moiety to interfere with essential cellular processes in bacteria and fungi.
Enzymatic Inhibitory Activity
The potential for this compound to act as an enzyme inhibitor has been a subject of scientific inquiry. The structural similarity to salicylic (B10762653) acid, a known inhibitor of cyclooxygenase (COX) enzymes, suggests that it might interact with various enzymes. However, detailed studies providing specific inhibition constants (such as IC₅₀ or Kᵢ values) for this compound against particular enzymes are not extensively documented in the available literature.
Table of Compounds
Material Science and Sensing Applications of P Phenylthioureidosalicylic Acid and Its Metal Complexes
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating p-Phenylthioureidosalicylic Acid as a Ligand
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the structure of the organic linker. For this compound, its carboxylic acid, hydroxyl, and thiourea (B124793) functional groups present multiple potential coordination sites for metal binding.
A key application of MOFs is in the storage and separation of gases, which relies on the porous nature of their structures. The design of MOFs for gas adsorption involves creating frameworks with high surface areas and specific pore chemistries to interact with gas molecules. Functional groups within the pores can enhance selectivity for certain gases. For instance, the thiourea group in this compound could potentially offer specific interactions with gases like carbon dioxide.
Despite these theoretical possibilities, there is no available research that has successfully synthesized a porous MOF using this compound and reported its gas adsorption properties. The following table illustrates typical data that would be presented had such research been conducted, based on general MOF characterization.
| Hypothetical MOF | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mmol/g) at 298 K, 1 bar |
| M-PTSA-1 | Zn(II) | Data not available | Data not available | Data not available |
| M-PTSA-2 | Cu(II) | Data not available | Data not available | Data not available |
| M-PTSA-3 | Fe(III) | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data for this compound-based MOFs were found.
Fabrication of Thin Films and Nanomaterials Utilizing this compound and its Complexes
The fabrication of thin films and nanomaterials allows for the integration of chemical compounds into devices and for the study of size-dependent properties.
Several techniques are commonly employed for the fabrication of thin films and nanomaterials.
Spin coating and drop casting are solution-based methods suitable for depositing thin films of soluble materials onto substrates.
Hydrothermal synthesis is a widely used method for growing crystalline nanomaterials from aqueous solutions at elevated temperatures and pressures. This technique is particularly relevant for the synthesis of coordination polymers and MOFs.
While these techniques are standard in materials science, their specific application to create thin films or nanomaterials from this compound or its metal complexes has not been reported.
The characterization of nanomaterials is crucial to understanding their properties. Standard techniques include:
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize the morphology and size of the nanostructures.
X-ray Diffraction (XRD) to determine the crystalline structure.
Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition and bonding.
A search for studies that characterize nanostructures composed of this compound yielded no results. The table below is a hypothetical representation of characterization data that would be expected from such a study.
| Nanomaterial | Synthesis Method | Morphology | Average Size (nm) | Key FTIR Peaks (cm⁻¹) |
| PTSA-Complex-NPs | Hydrothermal | Data not available | Data not available | Data not available |
| PTSA-Film | Spin Coating | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data for this compound-based nanomaterials were found.
Optical Sensor Design Based on this compound and its Metal Complexes
Optical sensors are devices that detect a chemical or physical stimulus through a change in their optical properties, such as color (colorimetric) or light emission (fluorometric). The design of such sensors often involves a receptor molecule that selectively interacts with the target analyte and a transducer that signals this interaction. The functional groups on this compound, particularly the thiourea and salicylic (B10762653) acid moieties, suggest it could be a candidate for designing optical sensors for metal ions or other species. The interaction with an analyte could lead to a change in the electronic structure of the molecule or its metal complex, resulting in a detectable optical response.
However, a review of the scientific literature did not uncover any studies describing the design, synthesis, or application of optical sensors based on this compound or its metal complexes.
Chemosensors for Selective Detection of Metal Ions and Anions
The molecular structure of this compound, featuring both a thiourea group and a salicylic acid group, makes it a promising candidate for the development of chemosensors for both metal ions and anions. The thiourea unit (–NH–C(S)–NH–) is a well-established binding site for various anions through hydrogen bonding interactions. tandfonline.comnih.gov The sulfur and nitrogen atoms within the thiourea group can act as hydrogen bond donors, forming stable complexes with anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and cyanide (CN⁻). nih.gov
Furthermore, the salicylic acid portion of the molecule, with its carboxyl and hydroxyl groups, is an excellent chelating agent for a variety of metal ions. The formation of metal complexes with salicylic acid and its derivatives is a widely studied phenomenon. These interactions can lead to detectable changes in the spectroscopic properties of the molecule, forming the basis for a sensing mechanism. The combination of both the anion-binding thiourea group and the cation-binding salicylic acid group in a single molecule could lead to the development of dual-functional chemosensors or sensors with enhanced selectivity due to the cooperative binding effects.
Research on similar thiourea-based chemosensors has demonstrated their efficacy in detecting various anions. For example, some thiourea derivatives exhibit high selectivity for fluoride ions, often accompanied by a distinct color change or fluorescence response. tandfonline.com Similarly, the coordination of metal ions by salicylic acid derivatives can be transduced into an optical or electrochemical signal. Therefore, it is highly probable that this compound and its metal complexes could be engineered to selectively detect specific ions.
Table 1: Examples of Thiourea-Based Anion Chemosensors
| Chemosensor Type | Target Anion | Detection Limit | Reference |
| Calix bohrium.comarene-thiourea | F⁻ | 3.5 µM | tandfonline.com |
| Thiourea derivative | CN⁻ | 1.27 µM | tandfonline.com |
| Coumarin-thiourea | Citrate | 0.18 µM | tandfonline.com |
Fluorescent Probes for Biological Analytes and Environmental Pollutants
The inherent fluorescence capabilities of the aromatic rings within this compound, particularly the phenyl and salicylic acid groups, suggest its utility as a fluorescent probe. The interaction of the molecule with specific analytes, such as biological molecules or environmental pollutants, can modulate its fluorescence properties through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).
Salicylic acid itself is a known fluorophore, and its derivatives have been developed as fluorescent probes for various applications. bohrium.comnih.gov For instance, rhodamine-based probes incorporating a salicylic acid recognition unit have been successfully used for the sensitive and selective detection of salicylic acid in biological systems. nih.gov The binding of the analyte to the salicylic acid moiety can trigger a conformational change or alter the electronic environment of the fluorophore, leading to a "turn-on" or "turn-off" fluorescence response.
The thiourea group can also contribute to the sensing mechanism by providing additional binding sites and influencing the photophysical properties of the molecule. Thiourea derivatives have been explored as fluorescent chemosensors for a range of analytes. nih.gov The combination of these two functional groups in this compound could lead to probes with high sensitivity and selectivity for specific biological analytes like certain amino acids, enzymes, or neurotransmitters, as well as for environmental pollutants such as heavy metal ions or organic contaminants.
Table 2: Examples of Salicylic Acid-Based Fluorescent Probes
| Probe Type | Target Analyte | Detection Limit | Reference |
| Rhodamine-based | Salicylic Acid | Nanomolar range | nih.gov |
| Benzothiazole-rhodamine | Salicylic Acid | 1 nM | bohrium.com |
| Silk-derived CDs/MOF/Curcumin | Salicylic Acid | 0.14 mmol/L | researchgate.net |
Colorimetric Sensors for Visual Detection
Colorimetric sensors offer the advantage of simple, naked-eye detection without the need for sophisticated instrumentation. The development of this compound-based colorimetric sensors is a strong possibility, primarily due to the thiourea group. Thiourea derivatives are well-known to act as colorimetric chemosensors, where the binding of an analyte induces a distinct color change. tandfonline.comnih.gov This color change often results from alterations in the electronic structure of the molecule upon complexation.
For instance, the interaction of thiourea-based sensors with anions like fluoride can cause deprotonation of the thiourea N-H protons, leading to a significant shift in the absorption spectrum and a visible color change. nih.gov Novel salicylic acid-oriented thiourea-type receptors have been synthesized and shown to be highly sensitive and selective colorimetric chemosensors for fluoride anions. nih.gov
The salicylic acid moiety can also contribute to colorimetric sensing, especially when complexed with certain metal ions that exhibit characteristic colors. The formation of a colored complex between this compound and a target metal ion could serve as a straightforward method for visual detection. The synergistic effect of both the thiourea and salicylic acid groups could enhance the selectivity and sensitivity of such sensors.
Table 3: Examples of Thiourea-Based Colorimetric Sensors
| Sensor Type | Target Analyte | Observation | Reference |
| Salicylic acid-oriented thiourea | Fluoride | Naked-eye detection | nih.gov |
| Gold-platinum nanoparticle-based | Thiourea | Color change from blue to colorless | rsc.org |
| Urea/thiourea-based | Fluoride and carboxylate anions | Color change | researchgate.net |
Electrochemical Sensor Applications for Trace Detection of Specific Analytes
The electrochemical properties of this compound, stemming from its electroactive thiourea and salicylic acid components, make it a promising candidate for the development of various electrochemical sensors.
Voltammetric Sensors for Heavy Metal Ions and Organic Contaminants
Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are powerful tools for the detection of electroactive species. The salicylic acid moiety in this compound can form stable complexes with heavy metal ions. nih.gov The electrochemical behavior of these complexes can be exploited for the development of voltammetric sensors. The oxidation or reduction of the metal ion within the complex at an electrode surface would generate a current signal proportional to its concentration. The use of chemically modified electrodes with salicylic acid derivatives has been shown to enhance the sensitivity and selectivity of heavy metal detection. mdpi.comresearchgate.net
The thiourea group is also electroactive and its oxidation has been studied electrochemically. researchgate.net This property can be utilized for the detection of thiourea itself or for the development of sensors for other analytes that interact with the thiourea moiety. The presence of both functional groups in this compound could allow for the simultaneous or selective detection of different analytes. For instance, a voltammetric sensor based on this compound could potentially be used to detect heavy metal ions through the salicylic acid group and certain organic contaminants through the thiourea group.
Table 4: Examples of Voltammetric Sensors Based on Salicylic Acid and Thiourea Derivatives
| Electrode Modifier | Target Analyte | Technique | Detection Limit | Reference |
| ZnO/Al2O3 nanocomposite | Salicylic Acid | DPV | 0.25 µM | researchgate.net |
| Multiwalled carbon nanotube | Salicylic Acid | DPV | 0.8 x 10⁻⁶ M | researchgate.net |
| Pencil graphite (B72142) electrode | Thiourea | SWV | 1.29 µM | researchgate.net |
Amperometric Sensors for Biological Molecules (e.g., Glucose, Uric Acid)
Amperometric sensors measure the current produced by the oxidation or reduction of an analyte at a constant potential. The electrocatalytic properties of this compound or its metal complexes could be harnessed for the development of amperometric biosensors. For example, an electrode modified with this compound could facilitate the electrochemical oxidation of biological molecules like glucose or uric acid.
Thiourea and its derivatives have been incorporated into amperometric sensors for various analytes, including thiols. researchgate.net The modification of electrodes with thiolated compounds can enhance the electrocatalytic activity and improve the sensitivity of the sensor. While direct applications of this compound in this area are not documented, the known reactivity of its functional groups suggests its potential as a modifier for creating amperometric biosensors for important biological molecules.
Table 5: Examples of Amperometric Sensors Utilizing Thiourea or its Derivatives
| Electrode Type | Target Analyte | Key Feature | Reference |
| Nickel hexacyanoferrate modified electrode | Thiols | Electrocatalytic oxidation | researchgate.net |
| Tyrosinase-conducting polymer composite | Dopamine, Catechol | Enhanced analytical performance | nih.gov |
| Thiolated tetrathiafulvalene-derivatised SAM | Glucose | Enhanced sensing ability | researchgate.net |
Potentiometric Sensors
Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode, which is related to the concentration of a specific ion in a solution. Ion-selective electrodes (ISEs) are a common type of potentiometric sensor. The salicylic acid moiety of this compound can act as an ionophore, selectively binding to certain ions and generating a potential response.
Recent studies have shown the development of potentiometric sensors for salicylate (B1505791) using thiourea derivatives as ionophores in carbon paste electrodes. tudublin.ietudublin.ie These sensors exhibited good sensitivity, selectivity, and a wide linear range for salicylate detection. tudublin.ie This strongly suggests that this compound, which contains both the salicylate and thiourea functionalities, could be an excellent candidate for the fabrication of potentiometric sensors for salicylate or other ions that can be selectively bound by the molecule. The incorporation of this compound into a membrane or electrode matrix could lead to robust and reliable potentiometric sensors for various applications, including pharmaceutical and biological analysis. nih.govresearchgate.net
Table 6: Examples of Potentiometric Sensors Based on Thiourea or Salicylic Acid Derivatives
| Sensor Type | Ionophore/Modifier | Target Analyte | Nernst Slope | Detection Limit | Reference |
| Carbon Paste Electrode | Thiourea derivative | Salicylate | 60 mV/decade | 10⁻⁵ M | tudublin.ie |
| All-solid-state sensor | PEDOT | Salicylate | 63.6 ± 0.7 mV/decade | 2.8 x 10⁻⁷ M | nih.gov |
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Computational Chemistry and Theoretical Investigations of P Phenylthioureidosalicylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for calculating properties such as molecular geometries, vibrational frequencies, and electronic properties.
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of p-Phenylthioureidosalicylic acid would be systematically adjusted to locate the global minimum on the potential energy surface.
Table 1: Hypothetical Optimized Bond Parameters for this compound (Illustrative)
| Parameter | Bond/Atoms | Predicted Value (Illustrative) |
|---|---|---|
| Bond Lengths (Å) | C=O (carboxyl) | ~1.22 |
| C-O (carboxyl) | ~1.35 | |
| O-H (carboxyl) | ~0.97 | |
| C=S (thiourea) | ~1.68 | |
| N-H (thiourea) | ~1.01 | |
| C-N (thiourea) | ~1.38 | |
| Bond Angles (°) | O=C-O (carboxyl) | ~123 |
| C-C-C (phenyl) | ~120 | |
| C-N-C (thiourea) | ~125 | |
| Dihedral Angles (°) | Phenyl-Thiourea | Variable, requires conformational analysis |
Note: The values in this table are illustrative examples based on similar functional groups and are not derived from actual calculations on this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests that the molecule is more reactive. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)
| Parameter | Value (Illustrative) |
|---|---|
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Ionization Potential (eV) | 6.5 |
| Electron Affinity (eV) | 1.8 |
| Global Hardness (η) | 2.35 |
| Chemical Potential (μ) | -4.15 |
| Electrophilicity Index (ω) | 3.67 |
Note: This table presents hypothetical values to illustrate the type of data obtained from DFT calculations. These are not experimental or calculated values for this compound.
DFT calculations can predict various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Theoretical vibrational frequencies can be computed and compared with experimental Infrared (IR) spectra to assign characteristic peaks to specific functional group vibrations. Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Parameter | Predicted Value (Illustrative) |
|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) - Carboxyl H | 12.0 - 13.0 |
| Chemical Shift (δ, ppm) - Aromatic H | 7.0 - 8.5 | |
| Chemical Shift (δ, ppm) - N-H | 8.0 - 9.5 | |
| IR | Vibrational Frequency (cm⁻¹) - O-H stretch (carboxyl) | ~3000 (broad) |
| Vibrational Frequency (cm⁻¹) - C=O stretch (carboxyl) | ~1680 | |
| Vibrational Frequency (cm⁻¹) - C=S stretch (thiourea) | ~1100 |
| UV-Vis | λmax (nm) | ~280, ~320 |
Note: These are illustrative values and are not based on actual computations for this compound.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Red regions on the MEP map indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-deficient areas). This analysis would highlight the reactive sites of this compound, such as the electronegative oxygen and sulfur atoms and the acidic protons.
Molecular Docking Simulations for Ligand-Receptor Interactions in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding the biochemical pathways of a molecule.
Given the reported effects of this compound on plant senescence, molecular docking studies could be performed to investigate its interaction with key plant proteins involved in this process, such as cytokinin receptors or enzymes involved in hormone metabolism. The simulations would predict the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site.
Table 4: Hypothetical Molecular Docking Results for this compound with a Plant Receptor (Illustrative)
| Protein Target (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Type of Interaction (Illustrative) |
|---|---|---|---|
| Cytokinin Receptor (e.g., AHK4) | -8.5 | Ser123, Leu234 | Hydrogen Bond |
| Phe256, Val289 | Hydrophobic Interaction | ||
| Ethylene Biosynthesis Enzyme (e.g., ACC synthase) | -7.2 | Arg45, Asp189 | Salt Bridge, Hydrogen Bond |
Note: This table is purely illustrative to demonstrate the potential output of a molecular docking study and is not based on any published data for this compound.
Estimation of Binding Affinities and Interaction Energies
The estimation of binding affinity is a cornerstone of computational drug discovery, predicting the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein. This is quantified by the binding free energy (ΔG), where a more negative value indicates a stronger and more stable interaction.
Commonly used methods include molecular docking and more rigorous free energy calculation techniques. Molecular docking programs can predict the preferred orientation of a ligand within a protein's binding site and assign a scoring function to estimate affinity. These scores are based on terms describing electrostatic and van der Waals interactions. For more accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. These approaches analyze snapshots from molecular dynamics simulations to calculate the energetic components of binding, including solvation effects.
A hypothetical study on this compound would involve docking it into the active site of a relevant target protein. The resulting interaction energies would highlight key amino acid residues that stabilize the compound through hydrogen bonds (e.g., with the carboxylic acid or thiourea (B124793) groups), hydrophobic interactions (with the phenyl rings), and π-π stacking. No specific binding affinity values or interaction energy breakdowns for this compound have been published.
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Conformation, and Solvation Effects in Solution
Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules over time, revealing how they behave, change shape (conformation), and interact with their environment, such as a solvent. An MD simulation of this compound would model its movements in an aqueous solution, showing how the different parts of the molecule rotate and flex.
This analysis would reveal the most stable conformations of the molecule in solution and the energetic barriers between different shapes. Key aspects to study would be the rotation around the bonds connecting the phenyl, thiourea, and salicylic (B10762653) acid moieties. Furthermore, MD simulations explicitly model solvent molecules (water), allowing for a detailed analysis of solvation effects, such as the formation of hydrogen bond networks between the compound's polar groups (carboxylic acid, hydroxyl, and thiourea) and surrounding water molecules. Such simulations are crucial for understanding the molecule's solubility and how its conformation might change upon entering the less polar environment of a protein binding pocket. There are currently no published MD simulation studies specifically detailing the conformational preferences or solvation of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlation of Molecular Structure with Observed Biological or Material Properties
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. A QSAR study involving this compound would require a dataset of structurally similar thioureidosalicylic acid derivatives with experimentally measured biological activities (e.g., enzyme inhibition, antibacterial effects).
For each molecule in the series, a set of numerical "descriptors" representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. A successful QSAR model can predict the activity of new, untested derivatives and guide the design of more potent compounds. For instance, a model might reveal that increasing the hydrophobicity of the phenyl ring or adding an electron-withdrawing group at a specific position enhances activity. No QSAR models specifically developed for or including this compound have been reported in the literature.
Computational Studies on Metal Complexation Thermodynamics and Kinetics of this compound
The structure of this compound, with its salicylic acid and thiourea groups, suggests it could act as a chelating agent, binding to metal ions. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of metal complexation.
These studies can predict the 3D structure of the metal-ligand complex, showing how the metal ion is coordinated by the oxygen, sulfur, and nitrogen atoms of the molecule. Thermodynamic calculations can determine the stability of the complex by computing its formation energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Kinetic studies can model the reaction pathway for the formation of the complex, identifying the energy barriers for the association and dissociation of the metal ion. This information is vital for applications in areas like metal ion sensing, chelation therapy, or catalysis. However, no computational studies on the metal complexation behavior of this compound are available.
Virtual Screening and Lead Optimization Studies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound from an initial screen, it would become the starting point for a lead optimization campaign.
In this phase, computational chemists would use the initial compound as a scaffold to design and evaluate new analogs with improved properties. This involves an iterative cycle of design and prediction. For example, using the binding mode predicted by molecular docking, chemists could suggest modifications to improve interactions with the target protein. New derivatives would be drawn and computationally assessed for their predicted binding affinity, solubility, and other drug-like properties before being synthesized. This process accelerates the development of a potent and selective drug candidate. While general strategies for lead optimization of thiourea-containing compounds exist, a specific lead optimization campaign originating from this compound has not been described in the scientific literature.
Analytical Method Development and Applications Utilizing P Phenylthioureidosalicylic Acid
Spectrophotometric Reagents for Selective and Sensitive Metal Ion Determination
Derivatives of salicylic (B10762653) acid containing thiourea (B124793) groups have been synthesized and investigated as colorimetric chemosensors for the selective detection of anions. Specifically, p-Phenylthioureidosalicylic acid and related compounds have been designed as receptors for fluoride (B91410) ions. nih.gov The interaction between the thiourea group and the fluoride anion leads to a distinct color change, which can be quantified using spectrophotometry. This "naked-eye" detection capability underscores its potential as a highly selective and sensitive reagent for fluoride in solution. nih.gov
The underlying principle of this spectrophotometric method is the formation of a hydrogen-bonded complex between the N-H protons of the thiourea moiety and the fluoride anion. This interaction alters the electronic properties of the molecule, resulting in a shift in the absorption spectrum, which is observed as a color change. Research has demonstrated the utility of these salicylic acid-oriented thiourea-type receptors in dry DMSO solutions, where they exhibit a high degree of selectivity for fluoride over other common anions. nih.gov
While the focus of the available research has been on anion detection, the structural motifs of this compound, featuring both a carboxylic acid and a thiourea group, suggest potential for complexation with various metal ions. However, detailed spectrophotometric methods for the determination of specific metal ions using this reagent are not extensively reported in the current scientific literature.
Development of Chromatographic Stationary Phases or Modifiers for Enhanced Separation Efficiency
The use of this compound as a component of chromatographic stationary phases or as a mobile phase modifier is not documented in the available scientific literature. In principle, the aromatic and polar functional groups of the molecule could offer unique selectivity in chromatographic separations. For instance, the phenyl and thiourea groups could engage in π-π stacking and hydrogen bonding interactions with analytes. However, no studies detailing the synthesis and application of stationary phases derived from or modified with this compound have been reported.
Application as Preconcentration and Extraction Agents for Trace Analytes in Environmental or Biological Samples
There is no specific information available in the scientific literature regarding the application of this compound as a preconcentration and extraction agent for trace analytes in environmental or biological samples. The chelating properties of the molecule suggest a theoretical potential for such applications, where it could be immobilized on a solid support to capture target analytes from a sample matrix.
Utilisation as Titrimetric Reagents for Volumetric Analysis
The use of this compound as a titrimetric reagent in volumetric analysis has not been reported in the scientific literature. Titrimetric analysis relies on a reaction of known stoichiometry between the titrant and the analyte. iaea.org While the acidic nature of the carboxylic acid group and the potential complexing ability of the thiourea group exist, standardized titrimetric methods employing this compound have not been developed.
Future Research Directions and Emerging Paradigms for P Phenylthioureidosalicylic Acid
Exploration of Novel and Sustainable Synthetic Routes, Including Green Chemistry Approaches
The conventional synthesis of p-phenylthioureidosalicylic acid involves the reaction of salicylic (B10762653) acid with phenylisothiocyanate. ontosight.ai Future research will likely focus on developing more sustainable and environmentally friendly synthetic methodologies, aligning with the principles of green chemistry. This involves the use of less hazardous solvents, reducing energy consumption, and improving atom economy.
Key areas of exploration include:
Ultrasonic-Assisted Synthesis: This technique has been shown to be an efficient, mild, and environmentally friendly approach for synthesizing other N-acylthiourea derivatives, suggesting its potential applicability for this compound. acs.org
Deep Eutectic Solvents (DES): DES can act as both a green catalyst and a reaction medium. rsc.orgresearchgate.net Research into a DES system for the synthesis of this compound could lead to a more sustainable process with the potential for catalyst recycling. rsc.orgresearchgate.net
Biocatalysis: The use of biocatalysts, such as chitosan-based hydrogels, has been successful in the eco-friendly synthesis of other heterocyclic compounds. mdpi.com Investigating enzymatic or whole-cell biocatalytic routes could offer a highly specific and sustainable alternative to traditional chemical synthesis.
Plant-Mediated Green Synthesis: Extracts from various plants have been successfully used as reducing and capping agents in the green synthesis of nanoparticles. mdpi.comnih.govnih.govmdpi.com Future studies could explore the use of plant-derived compounds to facilitate a greener synthesis of this compound and its derivatives.
Expansion of Coordination Chemistry to Less Explored Metal Ions and Mixed-Valence Systems
The thiourea (B124793) moiety in this compound is an excellent ligand for metal ions, opening up a vast field of coordination chemistry. mdpi.com While complexes with common transition metals are a natural starting point, future research should venture into less explored territories.
Lanthanide Complexes: The coordination of lanthanide ions with ligands similar to this compound has yielded homodinuclear complexes with interesting biological activities, including DNA cleavage. nih.gov The investigation of lanthanide complexes with this compound could lead to new therapeutic or diagnostic agents.
Mixed-Ligand Complexes: The synthesis of mixed-ligand complexes, for example, incorporating phosphine (B1218219) or dimethyl sulfoxide (B87167) co-ligands, can fine-tune the electronic and steric properties of the resulting metal complex, potentially enhancing its catalytic or biological activity. researchgate.netnih.gov
Mixed-Valence Systems: Creating mixed-valence complexes, where the same metal exists in multiple oxidation states, is a frontier in coordination chemistry. wikipedia.org The bridging capabilities of the this compound ligand could be exploited to synthesize novel mixed-valence systems with unique electronic and magnetic properties.
Development of Multifunctional Materials Based on this compound Frameworks for Advanced Technologies
The bifunctional nature of this compound, possessing both a carboxylate group and a thiourea moiety, makes it an ideal building block for constructing multifunctional materials like Metal-Organic Frameworks (MOFs). researchgate.net
Future research in this area could focus on:
Proton-Conducting MOFs: Phenyl-substituted acylthiourea-carboxylic acid ligands have been used to construct MOFs with proton conductive properties, which are relevant for fuel cell technologies. researchgate.net The structural features of this compound make it a promising candidate for developing new proton-conducting materials.
MOFs for Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. researchgate.netnih.govresearchgate.net MOFs constructed from this compound could be designed to be pH-responsive, releasing their payload in the acidic microenvironment of tumors or inflamed tissues. nih.govresearchgate.net
Luminescent MOF-based Sensors: Lanthanide MOFs can exhibit luminescence, which can be quenched or enhanced in the presence of specific analytes, making them suitable for chemical sensing applications. mdpi.com MOFs incorporating this compound and lanthanide ions could be developed as highly sensitive and selective sensors.
Integration into Nanotechnology for Targeted Delivery and Enhanced Sensing Platforms
Nanotechnology offers powerful tools to enhance the therapeutic efficacy and diagnostic capabilities of molecules like this compound.
pH-Responsive Nanoparticles for Drug Delivery: The carboxylic acid group of this compound makes it suitable for incorporation into pH-responsive nanoparticles. nih.govnih.govresearchgate.net These smart carriers can be designed to be stable at physiological pH but release their drug cargo in the acidic environment characteristic of tumor cells or endosomes, leading to targeted drug delivery. nih.govmdpi.com
Surface Functionalization of Nanoparticles: this compound can be used to functionalize the surface of nanoparticles, imparting specific properties such as targeting capabilities or enhanced biocompatibility.
Nano-Sensors: The integration of this compound into nanostructured materials could lead to the development of highly sensitive and selective sensors for metal ions or biologically relevant anions, owing to the coordinating ability of the thiourea group.
In-depth Mechanistic Studies of Bioinorganic Interactions at the Molecular and Sub-cellular Level
While the biological activities of thiourea and salicylic acid derivatives are known, the precise mechanisms of action of this compound and its metal complexes remain largely unexplored. mdpi.comresearchgate.netresearchgate.netnih.gov
Future research should focus on:
Enzyme Inhibition Studies: Investigating the inhibitory effects of this compound and its metal complexes on key enzymes involved in inflammation and microbial growth can elucidate their therapeutic mechanisms.
DNA Interaction Studies: The ability of metal complexes of similar ligands to cleave DNA suggests that this could be a potential mechanism of antimicrobial or anticancer activity for this compound complexes. nih.gov
Cellular Uptake and Sub-cellular Localization: Understanding how these compounds and their complexes enter cells and where they accumulate is crucial for designing more effective therapeutic agents. mdpi.com
Proteomics and Metabolomics: Advanced analytical techniques can be employed to identify the protein targets and metabolic pathways affected by this compound, providing a comprehensive understanding of its biological effects. acs.org
Advanced Computational Modeling for Predictive Science and Rational Design of Derivatized Compounds
Computational chemistry provides a powerful tool for accelerating the discovery and optimization of new compounds based on the this compound scaffold.
DFT Studies: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures of this compound and its metal complexes, providing insights into their reactivity and spectroscopic properties. nih.gov
Molecular Docking: This technique can be used to predict the binding modes of this compound derivatives with biological targets such as enzymes and proteins, guiding the rational design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of this compound derivatives and their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
The hydrogen bonding capabilities of the thiourea and carboxylic acid groups in this compound make it an excellent candidate for studies in supramolecular chemistry and self-assembly. researchgate.net
Future research directions include:
Anion Recognition: The thiourea moiety is a well-known hydrogen bond donor and can be utilized for the selective recognition and sensing of anions.
Self-Assembled Nanostructures: The interplay of hydrogen bonding and π-π stacking interactions can drive the self-assembly of this compound into well-defined nanostructures such as nanofibers, nanotubes, or vesicles, with potential applications in materials science and biomedicine.
Co-crystallization: The formation of co-crystals with other active pharmaceutical ingredients (APIs) can be explored to improve the physicochemical properties, such as solubility and bioavailability, of both components. researchgate.net
Concluding Remarks on the Academic Research Landscape of P Phenylthioureidosalicylic Acid
Synthesis of Key Findings and Significant Contributions to Chemical Sciences
p-Phenylthioureidosalicylic acid, a derivative of salicylic (B10762653) acid, has garnered attention in the scientific community for its versatile chemical nature and potential applications. Structurally, it is characterized by a benzoic acid moiety with a hydroxyl group at the 2-position and a phenylthiourea (B91264) group at the 4-position, connected via an amino linker. ontosight.ai This unique arrangement of functional groups bestows upon it a range of interesting chemical properties and biological activities.
The synthesis of this compound is typically achieved through the reaction of p-aminosalicylic acid with phenylisothiocyanate. ontosight.ai This straightforward synthetic route has facilitated its availability for further research. One of the significant contributions of this compound to chemical sciences lies in its role as a versatile ligand in coordination chemistry. The presence of multiple donor atoms (oxygen from the carboxyl and hydroxyl groups, and nitrogen and sulfur from the thiourea (B124793) moiety) allows it to form stable complexes with various transition metal ions. bioline.org.br These metal complexes have been a subject of study, with research indicating their potential as antimicrobial agents. bioline.org.br
Furthermore, the thiourea group in this compound is of particular interest in the field of organocatalysis. Thiourea derivatives are known to act as Brønsted acid organocatalysts, facilitating a variety of organic transformations through hydrogen bonding interactions. researchgate.net While specific studies on this compound as an organocatalyst are not extensively documented, its structural similarity to known thiourea catalysts suggests a potential avenue for future exploration in this area.
In the realm of medicinal chemistry, derivatives of salicylic acid and p-aminosalicylic acid have been extensively investigated for their therapeutic potential. nih.govnih.gov Research on related p-aminosalicylic acid derivatives has shown potent inhibitory activity against neuraminidase, an enzyme associated with the influenza virus. nih.gov Additionally, metal complexes of para-aminosalicylic acid have demonstrated antioxidant properties. orientjchem.orgresearchgate.netorientjchem.org While direct studies on the biological activities of this compound are somewhat limited, its structural relationship to these bioactive molecules suggests its potential as a lead compound for the development of new therapeutic agents. ontosight.ai
Identification of Remaining Challenges and Open Questions for Future Research Endeavors
Despite the promising attributes of this compound, several challenges and unanswered questions remain, paving the way for future research endeavors. A primary challenge is the need for more comprehensive studies on its biological activities. While its structural similarity to other bioactive compounds is suggestive, detailed in vitro and in vivo investigations are required to fully elucidate its pharmacological profile, including its potential as an antimicrobial, antiviral, or anticancer agent. researchgate.netmdpi.commdpi.com
A significant open question revolves around the specific structure-activity relationships (SAR) of this compound and its derivatives. nih.gov Systematic modifications of the phenyl ring, the thiourea linkage, and the salicylic acid core are necessary to understand how these structural features influence its biological and catalytic activities. Such SAR studies would be invaluable for the rational design of more potent and selective compounds.
The exploration of this compound in organocatalysis is another area ripe for investigation. researchgate.netresearchgate.net While the potential exists, there is a lack of dedicated research to evaluate its efficacy as a catalyst in various organic reactions. Understanding its catalytic mechanism and scope would be a significant contribution to the field of organocatalysis.
Furthermore, the coordination chemistry of this compound with a broader range of metal ions, including lanthanides and actinides, remains largely unexplored. researchgate.netresearchgate.net Investigating the structural and electronic properties of these potential complexes could lead to the discovery of novel materials with interesting magnetic, optical, or catalytic properties. The synthesis and characterization of its metal complexes with various transition metals could also be expanded, as much of the existing research focuses on a limited set of metals. bioline.org.brmdpi.com
Finally, the development of more efficient and sustainable synthetic methodologies for this compound and its derivatives is an ongoing challenge. While the current synthetic route is straightforward, exploring alternative pathways that are more atom-economical and environmentally friendly would be beneficial for its larger-scale production and application.
Broader Impact and Prospective Outlook of this compound in Interdisciplinary Chemical Research
The prospective outlook for this compound in interdisciplinary chemical research is promising, with potential impacts spanning medicinal chemistry, materials science, and catalysis. Its inherent structural features make it a valuable scaffold for the development of new therapeutic agents. mdpi.com The combination of the salicylic acid moiety, known for its anti-inflammatory properties, with the thiourea group, a versatile pharmacophore, presents a unique opportunity for designing multifunctional drug candidates. nih.gov Future research could focus on developing derivatives with enhanced biological activity and selectivity against various diseases. mdpi.com
In the field of materials science, the ability of this compound to form stable metal complexes opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials could exhibit interesting properties such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, separation, sensing, and catalysis. The synthesis of boronic acid derivatives of this compound could also be explored, as boronic acids have shown significant potential in medicinal chemistry and materials science. nih.gov
From a catalysis perspective, the potential of this compound and its metal complexes as catalysts for a variety of organic transformations is a significant area for future exploration. researchgate.net The development of chiral versions of this compound could lead to new asymmetric catalysts for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Q & A
Basic Research Questions
Q. What are the established synthesis routes and characterization methods for p-Phenylthioureidosalicylic acid?
- Methodological Answer : Synthesis typically involves coupling p-aminosalicylic acid with phenyl isothiocyanate under anhydrous conditions, with reaction progress monitored via TLC or HPLC. Characterization requires multi-spectral analysis:
- NMR (¹H/¹³C) to confirm structural integrity and substituent positions.
- HPLC-MS for purity assessment (>95% by area normalization) and molecular weight verification.
- FT-IR to identify thiourea (-NCS) and carboxylic acid (-COOH) functional groups.
Safety protocols from chemical SDS (e.g., handling phenyl isothiocyanate under fume hoods ) must be followed.
Q. Which analytical assays are validated for quantifying this compound in biological matrices?
- Methodological Answer :
- UV-Vis Spectrophotometry : Optimize λmax (e.g., 270–280 nm) with calibration curves (R² ≥0.99) in PBS or methanol.
- LC-UV/LC-MS : Use reverse-phase C18 columns, mobile phase (acetonitrile:0.1% formic acid), and internal standards (e.g., deuterated analogs) for pharmacokinetic studies.
- Validation Parameters : Include linearity (1–100 µg/mL), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and recovery rates (85–115%) per ICH guidelines .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or solvent-based procedures.
- First Aid : For skin contact, wash with copious water (15+ minutes) and consult medical guidance per SDS .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported pharmacological efficacy (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-Response Studies : Test across concentrations (nM–mM) in cell models (e.g., HepG2 for hepatic toxicity).
- Redox Profiling : Measure ROS (DCFH-DA assay), GSH/GSSG ratios, and SOD activity under varying oxygen tensions.
- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature biases (e.g., cell type, assay methodology) and perform subgroup analyses.
Q. What experimental strategies are recommended to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid), pH 7.4 (blood), and elevated temperatures (40°C). Monitor degradation via HPLC at 0, 12, 24, and 48 hours.
- Mass Balance Analysis : Quantify parent compound and degradants (e.g., hydrolyzed salicylate derivatives) using LC-MSⁿ .
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2, Keap1). Validate with mutagenesis studies on key residues.
- QSAR : Develop models with descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with observed bioactivity .
Q. What methodologies are effective in studying synergistic interactions between this compound and established therapeutics?
- Methodological Answer :
- Isobolographic Analysis : Test fixed-ratio combinations in vitro (e.g., with NSAIDs) and calculate combination indices (CI <1 indicates synergy).
- Transcriptomics : Use RNA-seq to identify pathways modulated uniquely by the combination vs. monotherapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
